5-(2-Hydroxyphenyl)pyrimidine-2-carboxylic acid
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Overview
Description
5-(2-Hydroxyphenyl)pyrimidine-2-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a hydroxyphenyl group and a carboxylic acid group. This compound is part of the pyrimidine family, which is known for its wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyphenyl)pyrimidine-2-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with salicylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyphenyl)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-(2-Hydroxyphenyl)pyrimidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyphenyl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. The compound may also interact with nuclear factor κB and other signaling pathways involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide
- 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
- 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Uniqueness
5-(2-Hydroxyphenyl)pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyphenyl group enhances its antioxidant activity, while the carboxylic acid group contributes to its solubility and reactivity in various chemical reactions .
Properties
Molecular Formula |
C11H8N2O3 |
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Molecular Weight |
216.19 g/mol |
IUPAC Name |
5-(2-hydroxyphenyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3/c14-9-4-2-1-3-8(9)7-5-12-10(11(15)16)13-6-7/h1-6,14H,(H,15,16) |
InChI Key |
URDIUAFIYDGJHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(N=C2)C(=O)O)O |
Origin of Product |
United States |
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